ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate
Overview
Description
Ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of chloro, methoxy, and diazenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-ethoxybenzoate: This compound shares some structural similarities but differs in its functional groups and chemical properties.
5-Chloro-5-ethyl-4-methyl-3-heptanone: Another structurally related compound with distinct chemical behavior and applications.
Properties
IUPAC Name |
ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O5/c1-4-30-20(28)18(11(2)26)25-24-16-9-14(22)15(10-17(16)29-3)23-19(27)12-5-7-13(21)8-6-12/h5-10,26H,4H2,1-3H3,(H,23,27)/b18-11+,25-24? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWGDCCUFGUBA-GAQQFOBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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